molecular formula C22H20O9 B1195070 Epsilon-Rhodomycinon CAS No. 21288-60-8

Epsilon-Rhodomycinon

Katalognummer: B1195070
CAS-Nummer: 21288-60-8
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: PYFOXRACBORDCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epsilon-rhodomycinone (E-RM) is a natural product isolated from the fermentation broth of Streptomyces sp. It is a polyketide compound with a novel structure and a wide range of biological activities. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities, making it a promising candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

Antitumormittelproduktion

Epsilon-Rhodomycinon: ist ein wichtiges Zwischenprodukt bei der Biosynthese von Doxorubicin, einem Anthracyclin-Antitumormittel {svg_1}. Doxorubicin wird von Streptomyces peucetius produziert und zur Behandlung verschiedener Krebsarten eingesetzt, darunter Leukämie, Hodgkin-Lymphom und Krebs der Blase, Brust, des Magens, der Lunge, des Eierstocks, der Schilddrüse, des Weichteilsarkoms und des multiplen Myeloms {svg_2}. Die Verbindung übt ihre antiproliferative Wirkung durch DNA-Interkalation und Enzyminhibition aus, was zum Absterben von Krebszellen führt {svg_3}.

Stoffwechsel-Engineering

Stoffwechsel-Engineering-Strategien wurden eingesetzt, um die Produktion von Doxorubicin zu verbessern, indem der biosynthetische Weg manipuliert wird, der This compound umfasst {svg_4}. Durch das Verständnis und die Anwendung spezifischer Regelsysteme, die die Produktion sekundärer Metaboliten steuern, konnten Forscher die Fermentationstiter deutlich verbessern {svg_5}.

Gentechnik für eine verbesserte Produktion

Gentechnikmethoden wurden verwendet, um die Ausbeute an Doxorubicin zu erhöhen. Dies beinhaltet die Modifikation des This compound-Biosynthesewegs in Streptomyces peucetius {svg_6}. Durch eine Kombination aus klassischer Stammbeschädigung und Mediumoptimierung haben Forscher eine höhere Produktivität von Doxorubicin erreicht {svg_7}.

Antibiotische Eigenschaften

Neben seiner Rolle bei der Synthese von Antitumormitteln besitzt Rhodomycinon antibiotische Eigenschaften. Es ist ein bakterieller Metabolit, der in Streptomyces griseoruber vorkommt und als Vorläufer für andere Verbindungen mit antibiotischer Aktivität dient {svg_8}.

Biokonversionsstudien

This compound: ist ein Vorläufer im Biokonversionsprozess zur Herstellung anderer wertvoller Anthracyclin-Verbindungen. Dazu gehört die Umwandlung in Rhodomycin D, ein Zwischenschritt bei der Synthese von Daunorubicin und Doxorubicin {svg_9}.

Forschung an Regelsystemen

Die Produktion von This compound und seine anschließende Umwandlung in Doxorubicin ist streng reguliert. Studien, die sich auf die regulatorischen Aspekte dieser Biosynthese konzentrieren, können Aufschluss über die Produktion anderer sekundärer Metaboliten in Streptomyces-Arten geben {svg_10}.

Biochemische Analyse

Biochemical Properties

Epsilon-rhodomycinone is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of anthracycline antibiotics . It interacts with various enzymes, proteins, and other biomolecules during its biosynthesis. For instance, epsilon-rhodomycinone is formed through the action of polyketide synthases and glycosyltransferases, which catalyze the formation of the tetracyclic ring structure and the attachment of sugar moieties, respectively . Additionally, epsilon-rhodomycinone exhibits antimicrobial properties, acting as an antimicrobial agent that kills or slows the growth of microorganisms, including bacteria, viruses, fungi, and protozoans .

Cellular Effects

Epsilon-rhodomycinone exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, epsilon-rhodomycinone and its derivatives, such as doxorubicin, exhibit antiproliferative activity by intercalating into DNA and inhibiting topoisomerase II, leading to DNA disruption and cell death . This compound also affects normal cells, causing cytotoxicity and potential side effects, which are important considerations in its therapeutic use.

Molecular Mechanism

The molecular mechanism of epsilon-rhodomycinone involves several key interactions at the molecular level. Epsilon-rhodomycinone exerts its effects by binding to DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately results in cell death. Additionally, epsilon-rhodomycinone can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects . These molecular interactions highlight the compound’s potent anticancer activity and its potential for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epsilon-rhodomycinone can change over time due to its stability, degradation, and long-term effects on cellular function. Epsilon-rhodomycinone is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that epsilon-rhodomycinone and its derivatives can induce resistance in cancer cells, necessitating the development of combination therapies to overcome this challenge . Additionally, the compound’s cytotoxic effects can persist over time, leading to sustained inhibition of cell proliferation and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of epsilon-rhodomycinone vary with different dosages in animal models. At lower doses, epsilon-rhodomycinone exhibits significant anticancer activity with minimal toxicity . At higher doses, the compound can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic response, emphasizing the need for precise dosing in clinical applications.

Metabolic Pathways

Epsilon-rhodomycinone is involved in several metabolic pathways, including the biosynthesis of anthracycline antibiotics . The compound interacts with various enzymes and cofactors during its metabolism. For instance, epsilon-rhodomycinone is converted to daunorubicin and doxorubicin through a series of enzymatic reactions involving glycosylation, methylation, decarboxylation, and hydroxylation . These metabolic pathways are crucial for the production of clinically important anticancer drugs and highlight the compound’s role in secondary metabolism.

Transport and Distribution

Epsilon-rhodomycinone is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, epsilon-rhodomycinone can be transported into cells via active transport mechanisms and subsequently accumulate in specific cellular compartments . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the drug reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of epsilon-rhodomycinone plays a crucial role in its activity and function. Epsilon-rhodomycinone can localize to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for the compound’s mechanism of action and its ability to induce cytotoxic effects in cancer cells.

Eigenschaften

IUPAC Name

methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFOXRACBORDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943792
Record name Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21288-60-8
Record name E-Rhodomycinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epsilon-rhodomycinone
Reactant of Route 2
Reactant of Route 2
Epsilon-rhodomycinone
Reactant of Route 3
Epsilon-rhodomycinone
Reactant of Route 4
Epsilon-rhodomycinone
Reactant of Route 5
Epsilon-rhodomycinone
Reactant of Route 6
Epsilon-rhodomycinone
Customer
Q & A

A: Epsilon-rhodomycinone has the molecular formula C21H22O8 and a molecular weight of 402.4 g/mol. []

A: Structural characterization often relies on NMR spectroscopy. For instance, NMR was instrumental in confirming the anomeric purity and configuration of various epsilon-rhodomycinone glycosides. []

A: Epsilon-rhodomycinone is biosynthesized from simpler molecules through a series of enzymatic reactions in certain Streptomyces species. This pathway begins with aklanonic acid, which is methylated, cyclized, and reduced to form aklavinone. Aklavinone is then hydroxylated at the C-11 position by a specific hydroxylase, yielding epsilon-rhodomycinone. []

A: Research suggests that there may be at least two pathways leading to daunorubicin glycosides, with epsilon-rhodomycinone acting as an intermediate in one of these pathways. []

A: Key enzymes include aklanonic acid methyltransferase, aklaviketone reductase, and aklavinone 11-hydroxylase (encoded by the dnrF gene). [, ]

A: Yes, genetic manipulation can significantly impact epsilon-rhodomycinone production. For example, introducing the dnrR1 DNA segment into Streptomyces peucetius resulted in a tenfold increase in epsilon-rhodomycinone production. [] Similarly, disruption of the rhoG gene in Streptomyces violaceus led to the accumulation of epsilon-rhodomycinone and a loss of beta-rhodomycin production. []

A: Yes, epsilon-rhodomycinone can be converted into other anthracyclines through enzymatic modifications. For example, it can be glycosylated to form rhodomycin D by the action of glycosyltransferases. [, ]

A: Glycosylation, the attachment of sugar moieties, is crucial for the biological activity of many anthracyclines, influencing their DNA-binding ability and antitumor activity. []

A: Yes, through a series of enzymatic reactions involving DoxA, DauK, and DauP, epsilon-rhodomycinone glycoside (rhodomycin D) can be converted to doxorubicin. []

A: These anthracyclines intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death. []

A: Research is ongoing to explore the use of epsilon-rhodomycinone and its analogs as potential scaffolds for developing new anticancer drugs with improved efficacy and safety profiles. []

A: Modifications at different positions on the epsilon-rhodomycinone molecule can significantly alter the biological activity of its derivatives. For instance, the introduction of a methyl group at the C-11 position can reduce antitumor activity, as observed with the 11-methyl ether of carminomycin. []

A: The type and configuration of the sugar attached to epsilon-rhodomycinone significantly influence the biological activity of the resulting glycosides. [, ]

A: Epsilon-rhodomycinone is primarily produced by various strains of Streptomyces, including S. peucetius, S. coeruleorubidus, S. violaceus, and S. griseoruber. [, , , , , , , , , , ]

A: Factors such as media composition, carbon source, temperature, pH, and aeration can significantly influence epsilon-rhodomycinone production. Optimization of these parameters is crucial for maximizing yields. [, , , ]

A: Challenges include low production titers, the complexity of fermentation processes, and the potential for strain degeneration. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.